molecular formula C7H7N5 B1401182 1-(pyridin-3-yl)-1H-1,2,4-triazol-3-amine CAS No. 1340163-73-6

1-(pyridin-3-yl)-1H-1,2,4-triazol-3-amine

Cat. No.: B1401182
CAS No.: 1340163-73-6
M. Wt: 161.16 g/mol
InChI Key: SPGUIFLUPFTLLN-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)-1H-1,2,4-triazol-3-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound features a pyridine ring fused with a 1,2,4-triazole ring, which imparts unique chemical and biological properties. The presence of nitrogen atoms in both rings enhances its ability to participate in various chemical reactions and interact with biological targets.

Biochemical Analysis

Biochemical Properties

1-(pyridin-3-yl)-1H-1,2,4-triazol-3-amine plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . Additionally, it can bind to specific proteins, altering their conformation and activity, which can lead to changes in cellular processes .

Cellular Effects

The effects of this compound on cells are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to alterations in cell proliferation, differentiation, and apoptosis . Furthermore, it can affect the expression of genes involved in various cellular processes, thereby impacting cellular function and homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . This binding often involves interactions with key amino acid residues, resulting in conformational changes that affect the activity of the target molecule. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. It has been found that the stability and degradation of this compound can influence its long-term effects on cellular function . For instance, prolonged exposure to this compound can lead to cumulative changes in cellular processes, which may not be immediately apparent in short-term studies . Additionally, the degradation products of this compound can also have biological activities, further complicating the interpretation of long-term effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced cellular function and protection against oxidative stress . At higher doses, it can induce toxic effects, including cellular damage and apoptosis . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing the overall metabolic flux and metabolite levels . For example, this compound can inhibit key enzymes in the pyridine and triazole metabolic pathways, leading to alterations in the levels of specific metabolites . These changes can have downstream effects on cellular function and homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound, which can affect its biological activity . For instance, the binding of this compound to transporters can facilitate its uptake into cells, while its interaction with binding proteins can modulate its distribution within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be targeted to the mitochondria, where it can affect cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(pyridin-3-yl)-1H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyridine-3-carboxylic acid hydrazide with formamide under reflux conditions. This reaction yields the desired triazole ring through a cyclization process .

Industrial Production Methods: Industrial production of this compound can be scaled up using continuous flow reactors, which allow for precise control over reaction conditions such as temperature and pressure. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-3-yl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

  • 1-(Pyridin-2-yl)-1H-1,2,4-triazol-3-amine
  • 1-(Pyridin-4-yl)-1H-1,2,4-triazol-3-amine
  • 1-(Pyridin-3-yl)-1H-1,2,4-triazol-5-amine

Uniqueness: 1-(Pyridin-3-yl)-1H-1,2,4-triazol-3-amine is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The position of the pyridine ring relative to the triazole ring affects its ability to interact with biological targets and undergo specific chemical reactions .

Properties

IUPAC Name

1-pyridin-3-yl-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5/c8-7-10-5-12(11-7)6-2-1-3-9-4-6/h1-5H,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPGUIFLUPFTLLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N2C=NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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